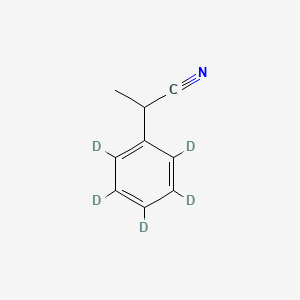
2-Phenylpropionitrile-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylpropionitrile-d5 is a deuterated derivative of 2-Phenylpropionitrile, a compound characterized by the presence of a phenyl group attached to a propionitrile moiety. The deuterium atoms replace the hydrogen atoms in the propionitrile group, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
2-Phenylpropionitrile-d5 can be synthesized through the mono-C-methylation of arylacetonitriles using dimethyl carbonate. The reaction involves heating phenylacetonitrile with dimethyl carbonate and potassium carbonate in an autoclave at 180°C for 18 hours. The resulting product is then subjected to hydrolysis using sodium hydroxide to yield 2-Phenylpropionitrile .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced biocatalytic systems. For instance, the enantioselective hydrolysis of racemic 2-Phenylpropionitrile by bacterial strains such as Agrobacterium tumefaciens can yield the desired compound with high enantiomeric excess .
化学反应分析
Types of Reactions
2-Phenylpropionitrile-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of different functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under specific conditions to introduce new functional groups.
Major Products Formed
Oxidation: 2-Phenylpropionic acid.
Reduction: 2-Phenylpropylamine.
Substitution: Various substituted phenylpropionitriles depending on the reagent used
科学研究应用
2-Phenylpropionitrile-d5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in isotopic labeling studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-Phenylpropionitrile-d5 involves its interaction with specific enzymes such as nitrilases and nitrile hydratases. These enzymes catalyze the hydrolysis of the nitrile group to form corresponding amides or carboxylic acids. The molecular targets include the active sites of these enzymes, where the compound undergoes enzymatic transformation .
相似化合物的比较
Similar Compounds
- 2-Phenylpropionitrile
- 2-Phenylglycinonitrile
- Mandelonitrile
- 2-Phenylbutyronitrile
Uniqueness
2-Phenylpropionitrile-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in isotopic labeling studies. This isotopic substitution allows for the tracking of the compound in various biochemical and chemical processes, providing insights into reaction mechanisms and metabolic pathways .
属性
分子式 |
C9H9N |
|---|---|
分子量 |
136.20 g/mol |
IUPAC 名称 |
2-(2,3,4,5,6-pentadeuteriophenyl)propanenitrile |
InChI |
InChI=1S/C9H9N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,1H3/i2D,3D,4D,5D,6D |
InChI 键 |
NVAOLENBKNECGF-VIQYUKPQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)C#N)[2H])[2H] |
规范 SMILES |
CC(C#N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)
![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
![Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
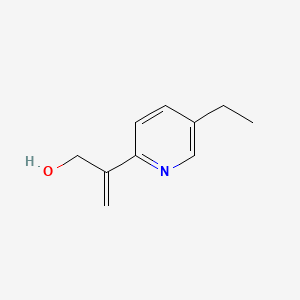
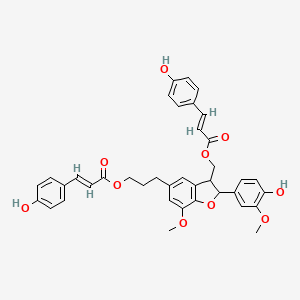
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
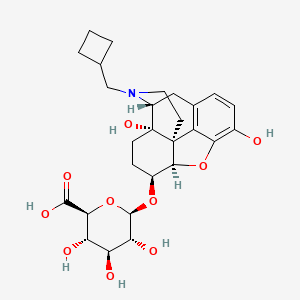
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
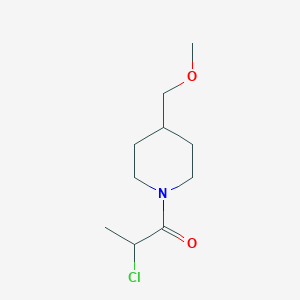

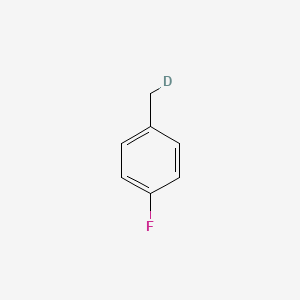
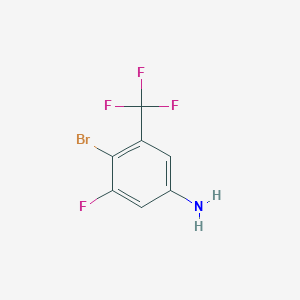
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)
